molecular formula C23H16ClNO2 B4022402 2-chloro-1-naphthyl diphenylcarbamate

2-chloro-1-naphthyl diphenylcarbamate

Cat. No. B4022402
M. Wt: 373.8 g/mol
InChI Key: MUFMBKLSMZEAQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthalene derivatives involves intricate chemical reactions. For instance, naphthalene-1,8-diylbis(diphenylmethylium) showcases unique electron-transfer reduction behavior leading to complex molecular structures (Saitoh, Yoshida, & Ichikawa, 2006). This process, starting from dibromonaphthalene, indicates the complexity involved in synthesizing naphthalene-based compounds.

Molecular Structure Analysis

The molecular structures of related compounds reveal intricate details. For example, the study of 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one derivatives through X-ray diffraction illustrates the careful consideration given to molecular geometries in understanding these compounds (Şahin, Septioğlu, Calis, & Işık, 2014). Such analyses are fundamental in comprehending the molecular structure of 2-chloro-1-naphthyl diphenylcarbamate.

Chemical Reactions and Properties

Chemical reactions involving naphthalene derivatives, such as the oxidative coupling of N,N-dialkylanilines to afford benzidines, highlight the reactivity and potential applications of these molecules (Saitoh, Yoshida, & Ichikawa, 2006). Such reactions are indicative of the broader chemical behavior of naphthalene-based carbamates.

Safety and Hazards

The safety and hazards associated with 2-chloro-1-naphthyl diphenylcarbamate are not well-documented .

Future Directions

The future directions of research on 2-chloro-1-naphthyl diphenylcarbamate could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, a study discussed the synthesis of heterocycles by 2-naphthol-based multicomponent reactions . Another study investigated the excited-state photochemistry dynamics of 2-(1-naphthyl) phenol .

properties

IUPAC Name

(2-chloronaphthalen-1-yl) N,N-diphenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO2/c24-21-16-15-17-9-7-8-14-20(17)22(21)27-23(26)25(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFMBKLSMZEAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C(C=CC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloronaphthalen-1-yl N,N-diphenylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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